5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine
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Overview
Description
5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine is a liquid crystal compound known for its unique structural properties. It belongs to the class of phenyl pyrimidine liquid crystals, which exhibit both crystal-like and liquid-like behaviors depending on the temperature . This compound is particularly notable for its applications in high-performance liquid crystal devices due to its thermoelastic anisotropy .
Preparation Methods
The synthesis of 5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and ketones with guanidine or its derivatives under acidic or basic conditions.
Substitution reactions: The introduction of the hexyl and octyloxy groups is usually done through nucleophilic substitution reactions. For instance, the hexyl group can be introduced by reacting the pyrimidine ring with hexyl bromide in the presence of a base like potassium carbonate.
Final coupling: The octyloxy group is typically introduced by reacting the intermediate compound with octyloxy bromide under similar conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrimidine derivatives.
Scientific Research Applications
5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying liquid crystal behavior and phase transitions.
Biology: This compound is used in the development of biosensors and bioimaging techniques due to its liquid crystal properties, which can enhance the sensitivity and resolution of these devices.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its liquid crystal properties can be leveraged to control the release and targeting of therapeutic agents.
Mechanism of Action
The mechanism by which 5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine exerts its effects is primarily related to its liquid crystal properties. The compound’s molecular structure allows it to align in specific orientations under the influence of external stimuli such as temperature or electric fields. This alignment affects the optical and mechanical properties of the material, making it useful in various applications. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the surrounding environment, leading to changes in phase behavior and anisotropy .
Comparison with Similar Compounds
5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine can be compared with other similar compounds such as:
5-Hexyl-2-[4-(tetradecyloxy)phenyl]pyrimidine: This compound has a longer alkoxy chain, which can affect its liquid crystal properties and phase behavior.
2-[4-(hexyloxy)phenyl]-5-octylpyrimidine: This compound has a different substitution pattern, which can lead to variations in its thermoelastic anisotropy and molecular alignment.
The uniqueness of this compound lies in its specific combination of hexyl and octyloxy groups, which provide a balance of flexibility and rigidity, contributing to its desirable liquid crystal properties.
Properties
Molecular Formula |
C24H36N2O |
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Molecular Weight |
368.6 g/mol |
IUPAC Name |
5-hexyl-2-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-16-14-22(15-17-23)24-25-19-21(20-26-24)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
InChI Key |
NJSPPGNEZLZGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origin of Product |
United States |
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